(2Z)-9-oxodec-2-enoic acid
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Overview
Description
9-oxo-2Z-decenoic acid is a medium-chain fatty acid.
Scientific Research Applications
Synthesis and Chemical Analysis
- Practical Synthesis Applications : A study by Kemme, Smejkal, and Breit (2008) developed an efficient one-pot procedure for synthesizing (E)-α,β-unsaturated carboxylic acids, including (E)-9-oxodec-2-enoic acid. This method combines hydroformylation and a modified Doebner-Knoevenagel reaction, showcasing the compound's role in organic synthesis and its application in creating pheromones like those of the queen honeybee (Kemme, Smejkal, & Breit, 2008).
Biological Studies
- Mandibular Gland Components in Bees : The quantitative analysis of mandibular gland components in dwarf honey bees (Apis florea) included (E)-9-oxodec-2-enoic acid as a major component. This study highlights the compound's biological importance in the communication and social structure of bee colonies (Keeling, Slessor, Koeniger, Koeniger, & Punchihewa, 2000).
- Antennal Sensitivity and Attraction : Research comparing Apis cerana and Apis mellifera showed that (E)-9-oxodec-2-enoic acid is part of the queen mandibular pheromone complex, which plays a crucial role in bee behavior and colony dynamics. The study found species-specific differences in sensitivity and attraction to this compound, indicating its significance in understanding bee communication and social behavior (Dong, Wen, Zhang, Li, Tan, & Nieh, 2017).
Chemical Properties and Molecular Structures
- Molecular Structure Analysis : Sonneck, Peppel, Spannenberg, and Wohlrab (2015) reported on the molecular structures of related compounds, such as (E)-non-2-enoic acid and (E)-dec-2-enoic acid. Although not directly studying (E)-9-oxodec-2-enoic acid, this research provides context on the structural analysis of similar unsaturated carboxylic acids, which can be relevant for understanding the chemical properties and reactivity of (2Z)-9-oxodec-2-enoic acid (Sonneck, Peppel, Spannenberg, & Wohlrab, 2015).
Properties
Molecular Formula |
C10H16O3 |
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Molecular Weight |
184.23 g/mol |
IUPAC Name |
(Z)-9-oxodec-2-enoic acid |
InChI |
InChI=1S/C10H16O3/c1-9(11)7-5-3-2-4-6-8-10(12)13/h6,8H,2-5,7H2,1H3,(H,12,13)/b8-6- |
InChI Key |
INJRDZMWIAYEMM-VURMDHGXSA-N |
Isomeric SMILES |
CC(=O)CCCCC/C=C\C(=O)O |
SMILES |
CC(=O)CCCCCC=CC(=O)O |
Canonical SMILES |
CC(=O)CCCCCC=CC(=O)O |
Synonyms |
9-keto-2-decenoic acid 9-keto-2-decenoic acid, (E)-isomer 9-keto-2-decenoic acid, (Z)-isomer 9-oxo-2-decenoic acid cis-9-oxo-2-decenoic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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